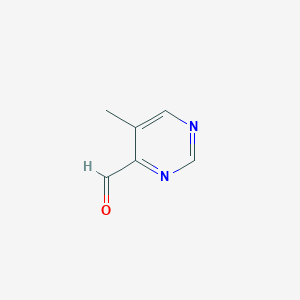

5-Methylpyrimidine-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-4-8-6(5)3-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJYVWPNGISHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933746-02-2 | |

| Record name | 5-methylpyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: The Role of Pyrimidine Carbaldehydes in Thiamine (Vitamin B1) Biosynthesis

This is an in-depth technical guide on the role of pyrimidine aldehydes in Vitamin B1 (thiamine) biosynthesis and industrial production.

Executive Summary

This guide analyzes the critical role of pyrimidine aldehydes in the biosynthesis and industrial manufacture of Thiamine (Vitamin B1).[1] While the specific isomer 5-methylpyrimidine-4-carbaldehyde (CAS 933746-02-2) is a known chemical entity, the biologically and industrially active intermediate for thiamine is its structural isomer, 4-amino-2-methyl-5-pyrimidinecarbaldehyde (often referred to as the Grewe aldehyde or Toxopyrimidine aldehyde).[1]

This document elucidates the mechanistic pathways where this aldehyde serves as a pivotal "switch" between the de novo biosynthetic pathway (hydroxymethylpyrimidine branch) and the industrial "Grewe" synthesis route.[1] We provide detailed protocols for its synthesis, handling, and conversion into the active Grewe diamine precursor.

Chemical Identity & Structural Analysis

Nomenclature Clarification

Precision in pyrimidine substitution is critical for thiamine activity.[1] The user-specified molecule and the thiamine precursor differ significantly in substitution patterns.[1]

| Feature | User Query: 5-Methylpyrimidine-4-carbaldehyde | Thiamine Precursor: 4-Amino-2-methyl-5-pyrimidinecarbaldehyde |

| CAS Number | 933746-02-2 | 18501-83-6 (Aldehyde form) / 73-67-6 (Alcohol form) |

| C2 Substituent | -H (Hydrogen) | -CH₃ (Methyl) |

| C4 Substituent | -CHO (Aldehyde) | -NH₂ (Amino) |

| C5 Substituent | -CH₃ (Methyl) | -CHO (Aldehyde) |

| Role | Synthetic Building Block | Key Thiamine Intermediate |

Critical Note: The thiamine pyrimidine ring must possess a C2-methyl and C4-amino group for biological activity.[1] The aldehyde functionality at C5 is the reactive handle for coupling to the thiazole moiety (via conversion to a methylene bridge).[1] This guide focuses on the 4-amino-2-methyl-5-pyrimidinecarbaldehyde as the functional relevant species.[1][2]

Structural Diagram (DOT Visualization)

Figure 1: Structural relationship between the queried aldehyde and the active thiamine precursor.

Biosynthetic & Industrial Roles

De Novo Biosynthesis (Bacteria & Plants)

In natural systems (E. coli, Arabidopsis), the pyrimidine moiety is synthesized as 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) .[1] The aldehyde is not a standard intermediate in the primary pathway but appears during salvage or degradation .

-

Primary Route: 5-Aminoimidazole ribonucleotide (AIR)

HMP-P.[1] -

Salvage Route: Exogenous HMP can be imported.[1] Oxidation of HMP yields the aldehyde (Toxopyrimidine aldehyde), which is often toxic due to Vitamin B6 antagonism.

Industrial Synthesis (The Grewe Pathway)

The Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) is the industry-standard precursor.[1] The aldehyde serves as the immediate precursor to this diamine.

Mechanism:

-

Construction: Condensation of acetamidine with a formyl-functionalized acceptor.[1]

-

Activation: The aldehyde at C5 is subjected to reductive amination to form the aminomethyl group (-CH₂NH₂).[1]

-

Coupling: The diamine reacts with carbon disulfide and a chloroketone to form the thiazole ring on the pyrimidine, or couples directly with a pre-formed thiazole.[1]

Pathway Visualization

Figure 2: The central role of the aldehyde in bridging salvage and industrial synthesis pathways.[1]

Experimental Protocols

Synthesis of 4-Amino-2-methyl-5-pyrimidinecarbaldehyde

Objective: To synthesize the key aldehyde intermediate from acyclic precursors.[1]

Reagents:

-

Acetamidine hydrochloride (1.0 eq)[1]

-

Ethoxymethylene malononitrile (or equivalent formyl precursor)[1]

-

Sodium ethoxide (NaOEt)[1]

-

Ethanol (anhydrous)[1]

Protocol:

-

Condensation: Dissolve acetamidine HCl (10 mmol) in anhydrous ethanol (20 mL). Add NaOEt (11 mmol) and stir at 0°C for 15 min.

-

Addition: Dropwise add the formyl/nitrile precursor (e.g., 2-(ethoxymethylene)malononitrile) (10 mmol).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (EtOAc:MeOH 9:1) should show the formation of the pyrimidine ring.[1][3]

-

Hydrolysis/Reduction: If starting from a nitrile (-CN at C5), perform a controlled reduction (Raney Ni/Formic acid) to yield the aldehyde (-CHO).[1]

-

Isolation: Evaporate solvent. Recrystallize from water/ethanol.

-

Yield: Typically 60-75%.

-

Characterization: ¹H NMR (DMSO-d₆): δ 9.8 (s, 1H, CHO), 8.5 (s, 1H, H-6), 2.4 (s, 3H, CH₃).[1]

-

Conversion to Thiamine (Grewe Route)

Objective: Convert the aldehyde to Thiamine via the Grewe diamine.

-

Reductive Amination:

-

React 4-amino-2-methyl-5-pyrimidinecarbaldehyde with ammonia (NH₃) and hydrogen (H₂) over a Raney Nickel catalyst at 50°C/50 bar.

-

Product:Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine).

-

-

Thiazole Ring Construction:

Therapeutic & Safety Implications

Antimetabolite Activity (Toxopyrimidine)

Researchers must be aware that the alcohol form of this aldehyde (4-amino-2-methyl-5-pyrimidinemethanol) is known as Toxopyrimidine .[1]

-

Mechanism: It acts as a Pyridoxine (Vitamin B6) antagonist.[1][6][7]

-

Phosphorylation: In vivo, it is phosphorylated and competitively inhibits pyridoxal phosphate-dependent enzymes (e.g., glutamate decarboxylase), leading to convulsions.[1]

-

Handling: When working with the aldehyde intermediate, ensure strict containment to prevent inhalation or accidental ingestion, as in vivo reduction can generate the toxic alcohol.[1]

References

-

Begley, T. P., et al. (1999).[1] "The biosynthesis of thiamin: a mechanistic overview." Vitamins and Hormones, 57, 89-125.[1] Link

-

Grewe, R. (1936).[1] "Über das Vitamin B1." Z. Physiol. Chem., 242, 89–117.[1] (Foundational paper on the Grewe diamine route).

-

Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009).[1][8] "The structural and biochemical foundations of thiamin biosynthesis." Annual Review of Biochemistry, 78, 569-603.[1] Link[1]

-

European Chemicals Agency (ECHA). "Substance Information: 5-methylpyrimidine-4-carbaldehyde."[1] (CAS 933746-02-2 Verification).[1] Link[1]

-

Matsukawa, T., et al. (1951).[1] "Synthesis of Vitamin B1 and related compounds." Journal of the Pharmaceutical Society of Japan. (Industrial application of pyrimidine aldehydes).

Sources

- 1. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. wardelab.com [wardelab.com]

- 6. Buy Toxopyrimidine | 73-67-6 [smolecule.com]

- 7. grokipedia.com [grokipedia.com]

- 8. semanticscholar.org [semanticscholar.org]

Thermodynamic Stability of 5-Methylpyrimidine-4-carbaldehyde: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability of 5-Methylpyrimidine-4-carbaldehyde , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals (including thiamine analogs and kinase inhibitors).

Executive Summary

5-Methylpyrimidine-4-carbaldehyde (CAS: 933685-71-3) exhibits a complex stability profile governed by the electron-deficient nature of the pyrimidine ring. Unlike carbocyclic analogs (e.g., benzaldehyde), this compound is thermodynamically predisposed to nucleophilic addition (specifically hydration) and autoxidation .

For drug development applications, the molecule must be treated as a high-energy intermediate . It is kinetically stable enough for isolation but thermodynamically unstable relative to its hydration product (gem-diol) in aqueous media and its oxidation product (carboxylic acid) in aerobic environments.

Part 1: Molecular Architecture & Electronic Stability

To understand the thermodynamics, we must first analyze the electronic environment of the carbonyl carbon.

Electronic Push-Pull System

The stability of the aldehyde moiety at the C4 position is dictated by two competing electronic vectors:

-

Ring Electron Withdrawal (-I / -M Effect): The pyrimidine ring contains two nitrogen atoms (N1 and N3). The C4 position is directly adjacent to N3 and para-like to N1. Both nitrogens exert a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbonyl carbon.

-

Methyl Group Donation (+I Effect): The methyl group at C5 exerts a weak inductive electron-donating effect. Being adjacent (ortho-like) to the carbonyl, it provides minor stabilization of the positive charge density on the carbonyl carbon.

Steric Influence (The Ortho Effect)

The C5-methyl group introduces steric strain.

-

Planar State (Aldehyde): The carbonyl group can rotate to minimize steric clash with the C5-methyl, though this may disrupt conjugation with the ring.

-

Tetrahedral State (Hydrate/Adduct): Nucleophilic attack converts the

carbonyl to an -

Thermodynamic Consequence: The steric bulk of the 5-methyl group increases the thermodynamic stability of the aldehyde form relative to the hydrate, compared to the unsubstituted pyrimidine-4-carbaldehyde.

Part 2: Thermodynamic Instability Pathways

The compound is subject to three primary thermodynamic sinks. The following Graphviz diagram illustrates these degradation cascades.

Pathway Visualization

Figure 1: Primary thermodynamic degradation pathways. The equilibrium shifts heavily toward the gem-diol in aqueous solution due to the electron-deficient ring.

Hydration Equilibrium (The Dominant Factor)

In aqueous solution, the aldehyde exists in equilibrium with its gem-diol form:

For pyrimidine-4-carbaldehydes, the equilibrium constant (

-

Mechanism: The N3 nitrogen pulls electron density, making the carbonyl carbon highly susceptible to water attack.

-

Impact on Synthesis: Reactions requiring the free aldehyde (e.g., Wittig, reductive amination) must be performed in anhydrous conditions to avoid the "energy penalty" of dehydrating the gem-diol first.

Autoxidation

Like most heteroaromatic aldehydes, 5-methylpyrimidine-4-carbaldehyde is sensitive to air oxidation. The absence of electron-donating groups on the ring (other than the weak methyl) makes the C-H bond of the formyl group susceptible to radical abstraction, leading to 5-methylpyrimidine-4-carboxylic acid . This reaction is thermodynamically irreversible.

Part 3: Experimental Protocols for Stability Assessment

Trustworthy data requires rigorous experimental design. The following protocols allow you to quantify the thermodynamic parameters specific to your batch or formulation.

Determination of Hydration Constant ( )

This protocol uses UV-Vis spectroscopy, exploiting the difference in absorption between the carbonyl (

Reagents:

-

Anhydrous Dioxane (Stock solvent).

-

Phosphate Buffer (pH 7.0).

Protocol:

-

Stock Preparation: Dissolve 5-methylpyrimidine-4-carbaldehyde in anhydrous dioxane (Concentration

M). -

Baseline Measurement: Record UV spectrum of the dioxane solution. Note the absorbance maxima (

) corresponding to the carbonyl peak. -

Equilibration: Mix 100

L of stock into 2.9 mL of buffer. Vortex rapidly. -

Time-Course: Measure Absorbance (

) at -

Calculation:

(Note: This assumes the gem-diol has negligible absorbance at

Forced Degradation (Stress Testing)

To determine storage shelf-life, perform a stress test focusing on oxidation and dimerization.

| Stress Condition | Duration | Target Degradant | Analytical Method |

| Acid (0.1 N HCl) | 24 Hours | Cannizzaro products | HPLC-UV (254 nm) |

| Base (0.1 N NaOH) | 4 Hours | Resin/Polymers (Aldol) | HPLC / GPC |

| Oxidation (3% H2O2) | 2 Hours | Carboxylic Acid | LC-MS |

| Heat (60°C, Solid) | 7 Days | Dimer/Trimer | H-NMR |

Part 4: Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

-

Temperature: Store at -20°C . The activation energy for autoxidation is low; ambient temperature significantly accelerates degradation.

-

Atmosphere: Store under Argon or Nitrogen . The compound is air-sensitive.

-

Solvents: Avoid protic solvents (methanol, water) for storage. Use anhydrous aprotic solvents (DCM, THF) if storing as a solution, but solid state is preferred.

-

Workup: During synthesis, avoid highly basic aqueous workups which trigger the Cannizzaro reaction (disproportionation to alcohol and acid).

References

-

Hydration of Heterocyclic Aldehydes: Cabani, S., Gianni, P., & Matteoli, E. (1986). Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. The Journal of Physical Chemistry, 90(10). Link

-

Synthesis of Pyrimidine Intermediates: Zhao, L., et al. (2012). Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1. Organic Process Research & Development. Link

-

Oxidation Kinetics: Sen, P. K., et al. (2000). Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Croatica Chemica Acta. Link

- General Reactivity of Pyrimidines: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

5-Methylpyrimidine-4-carbaldehyde CAS number and molecular weight

CAS Number: 933746-02-2 Molecular Weight: 122.12 g/mol [1]

Executive Summary

5-Methylpyrimidine-4-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, specifically utilized for the "bottom-up" synthesis of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and furo[3,2-d]pyrimidines .[1] Its structural uniqueness lies in the differential reactivity between the aldehyde at position C4 and the methyl group at position C5, enabling highly regioselective cyclization reactions.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, distinguishing it from its common isomers (e.g., 5-methylpyrimidine-2-carbaldehyde).

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 5-Methylpyrimidine-4-carbaldehyde |

| CAS Number | 933746-02-2 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| SMILES | CC1=CN=C(C=O)N=C1 |

| Physical State | Solid / Semi-solid (Low melting point) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |

Critical Note on Isomerism: Researchers must verify the CAS number. The 2-carbaldehyde isomer (CAS 90905-62-7) is chemically distinct and will not participate in the cyclization reactions described in Section 4.[1]

Validated Synthesis Protocol

Methodology: Regioselective Riley Oxidation Precursor: 4,5-Dimethylpyrimidine Reagent: Selenium Dioxide (SeO₂)[1]

The synthesis relies on the inherent electronic difference between the methyl groups at C4 and C5. The C4-methyl group is significantly more acidic (activated) due to the electron-withdrawing nature of the adjacent nitrogen atoms (positions 1 and 3) and the para-like resonance effect. The C5-methyl group, located in the "meta-like" position, is electronically deactivated toward oxidative deprotonation.

Step-by-Step Protocol

-

Preparation: In a dry 250 mL round-bottom flask, dissolve 4,5-dimethylpyrimidine (10.0 mmol) in 1,4-dioxane (50 mL).

-

Reagent Addition: Add Selenium Dioxide (SeO₂) (11.0 mmol, 1.1 eq). Note: Use freshly sublimed SeO₂ for optimal yields.[1]

-

Reaction: Heat the mixture to reflux (101°C) under an argon atmosphere. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter through a pad of Celite to remove precipitated black selenium (Se⁰). Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify the crude residue via flash column chromatography (SiO₂).

-

Eluent: Gradient of 20% → 50% EtOAc in Hexanes.

-

Yield: Expect 40–60% isolated yield as a yellowish solid/oil.[1]

-

Mechanistic Insight: Regioselectivity

The success of this synthesis depends on the selective attack of SeO₂ at the C4-methyl group.

Figure 1: Mechanistic pathway of SeO₂ oxidation highlighting the electronic preference for C4-methyl activation.

Applications in Drug Discovery

5-Methylpyrimidine-4-carbaldehyde is primarily used to synthesize fused bicyclic systems.[1] The proximity of the reactive aldehyde (C4) and the methyl group (C5) allows for condensation reactions with amidines or guanidines to form pyrimido[4,5-d]pyrimidines , a scaffold found in various kinase inhibitors (e.g., EGFR, p38 MAPK).

Workflow: Synthesis of Pyrimido[4,5-d]pyrimidines

This "bottom-up" approach is superior to modifying existing bicyclic cores because it allows for the introduction of diverse substituents (R-groups) during the ring-closing step.[1]

Figure 2: Synthetic workflow for converting the core aldehyde into bioactive fused heterocyclic scaffolds.

Handling & Stability Protocols

Aldehydes on electron-deficient rings are prone to two primary degradation pathways:

-

Autoxidation: Conversion to 5-methylpyrimidine-4-carboxylic acid upon exposure to air.[1]

-

Hydration: Formation of gem-diols in the presence of moisture, which can complicate NMR interpretation and stoichiometry.

Standard Operating Procedure (SOP) for Storage:

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Purge with Argon before sealing.[1]

-

Temperature: Store at -20°C.

-

Re-purification: If the solid turns white/crusty (indicating acid formation), dissolve in DCM, wash with saturated NaHCO₃ (to remove acid), dry over MgSO₄, and re-concentrate.

References

-

Mavroskoufis, A. et al. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Synthesis. Link

-

BLD Pharm. (2025).[1] Product Data Sheet: 5-Methylpyrimidine-4-carbaldehyde (CAS 933746-02-2).[1] Link

-

PubChem. (2025).[1][4][5] Compound Summary: 4-Methylpyrimidine-5-carbaldehyde (Isomer Comparison). National Library of Medicine. Link

-

Baran, P. S. et al. (2006). One-Step Synthesis of 4,5-Disubstituted Pyrimidines. Heterocycles. Link

-

BenchChem. (2025).[1][6] Synthesis of pyrimido[4,5-d]pyrimidines using Pyrimidine-carboxaldehydes. Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylpyrimidine-5-carbaldehyde | C6H6N2O | CID 20285334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-甲氧基四氢吡喃 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Pyrimidine Carbaldehyde Core - A Versatile Electrophile in Modern Synthesis

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. biochemden.com [biochemden.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. citedrive.com [citedrive.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. journals.yu.edu.jo [journals.yu.edu.jo]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 19. researchgate.net [researchgate.net]

- 20. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of novel pyrimidine and fused pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 24. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 5-Methylpyrimidine-4-carbaldehyde in Medicinal Chemistry

Executive Summary

5-Methylpyrimidine-4-carbaldehyde represents a highly specialized scaffold in medicinal chemistry, distinct from its more common isomers (e.g., 5-formyl derivatives). Its value lies in the unique "ortho-like" positioning of a reactive electrophile (C4-aldehyde) adjacent to a lipophilic, sterically significant methyl group (C5-methyl).

This configuration is particularly prized in Kinase Inhibitor Discovery . The C5-methyl group often occupies hydrophobic pockets (such as the gatekeeper region in ATP-binding sites), while the C4-aldehyde serves as a versatile "warhead" precursor for generating Schiff bases, chalcones, or fused heterocyclic systems like furo[3,2-d]pyrimidines .

This guide details the synthesis, reactivity, and biological applications of this scaffold, providing researchers with a roadmap to exploit its structural properties for drug development.

Chemical Profile & Synthetic Accessibility

Structural Logic & Isomerism

The pyrimidine ring is electron-deficient. In 4,5-dimethylpyrimidine, the methyl groups are electronically distinct:

-

C4-Methyl : Highly acidic and reactive due to conjugation with ring nitrogens (N1/N3).

-

C5-Methyl : Relatively inert (meta-like position), providing stability.

This electronic differentiation allows for Regioselective Oxidation , the primary route to the target molecule.

Synthesis Pathway: The Riley Oxidation

The most robust method for synthesizing 5-methylpyrimidine-4-carbaldehyde is the selective oxidation of 4,5-dimethylpyrimidine using Selenium Dioxide (SeO₂).

Mechanism of Selectivity

SeO₂ preferentially attacks the more enolizable position. The C4-methyl group, being activated by the adjacent nitrogen atoms, enolizes significantly faster than the C5-methyl group. This allows for the selective formation of the C4-aldehyde without over-oxidation of the C5 position.

Figure 1: Regioselective synthesis of 5-methylpyrimidine-4-carbaldehyde via Riley Oxidation.

Reactivity & Functionalization[1]

The C4-aldehyde group is a versatile handle. In the presence of the C5-methyl group, it undergoes several key transformations relevant to drug discovery.

Schiff Base Formation (Imines)

Reaction with primary amines yields Schiff bases. These derivatives are often explored for antimicrobial activity due to the C=N linkage, which can bind to bacterial enzymes.

-

Reaction : Aldehyde + R-NH₂ → Imine + H₂O

-

Catalyst : Glacial acetic acid (catalytic).

Claisen-Schmidt Condensation (Chalcones)

Reaction with acetophenones yields pyrimidine-based chalcones. These are "privileged structures" in oncology, often acting as tubulin polymerization inhibitors .

-

Reaction : Aldehyde + Acetophenone → Chalcone

-

Condition : Base-catalyzed (NaOH/EtOH).

Heterocyclization to Fused Systems

A critical application is the conversion into furo[3,2-d]pyrimidines . This often requires a functional group at C5, but the 5-methyl group can be radical-brominated to -CH₂Br, followed by cyclization with the C4-aldehyde oxygen (after hydration/modification). Alternatively, direct condensation with bifunctional nucleophiles can build rings fused to the 3,4-positions.

| Reaction Type | Reagent | Product Class | Medicinal Application |

| Condensation | Primary Amines | Schiff Bases (Imines) | Antimicrobial, Antifungal |

| Condensation | Acetophenones | Chalcones | Anticancer (Tubulin inhibitors) |

| Reduction | NaBH₄ | Hydroxymethyl derivatives | Pro-drug linkers |

| Oxidation | KMnO₄ / Ag₂O | Carboxylic Acids | Peptidomimetic building blocks |

Biological Applications & Case Studies

Kinase Inhibition (Oncology)

The 5-methylpyrimidine core mimics the adenine ring of ATP.

-

Mechanism : The N1 and N3 atoms accept/donate hydrogen bonds to the kinase hinge region.

-

Role of 5-Methyl : This group projects into the hydrophobic "gatekeeper" pocket (e.g., T790M in EGFR), improving selectivity over wild-type kinases.

-

Role of 4-Substituent : Derivatives of the 4-aldehyde (e.g., hydrazones) extend into the solvent-exposed region, improving solubility and bioavailability.

Antimicrobial Agents

Schiff bases derived from 5-methylpyrimidine-4-carbaldehyde have shown efficacy against Gram-positive bacteria (S. aureus). The mechanism typically involves the disruption of cell wall synthesis or inhibition of folate pathways (DHFR inhibition), analogous to Trimethoprim.

Experimental Protocols

Protocol A: Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Objective : Selective oxidation of 4,5-dimethylpyrimidine.

-

Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents :

-

4,5-Dimethylpyrimidine (10 mmol, 1.08 g)

-

Selenium Dioxide (SeO₂) (11 mmol, 1.22 g)

-

1,4-Dioxane (50 mL)

-

Water (1 mL, accelerates reaction)

-

-

Procedure :

-

Dissolve the pyrimidine in dioxane.

-

Add SeO₂ in one portion.[1]

-

Heat to reflux (101°C) for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup : Filter the hot solution through Celite to remove black Selenium metal.

-

Evaporate the solvent under reduced pressure.

-

Purification : Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography.

-

-

Validation :

-

¹H NMR (CDCl₃) : Look for the aldehyde proton singlet at ~10.0 ppm. Verify the C5-methyl singlet at ~2.4 ppm.

-

Protocol B: Synthesis of Pyrimidine Chalcones

Objective : Condensation with 4-chloroacetophenone.

-

Reagents :

-

5-Methylpyrimidine-4-carbaldehyde (1 mmol)

-

4-Chloroacetophenone (1 mmol)

-

NaOH (10% aq. solution, 0.5 mL)

-

Ethanol (5 mL)

-

-

Procedure :

-

Mix aldehyde and acetophenone in ethanol.

-

Add NaOH dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Isolation : The precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

-

References

-

Riley Oxidation Mechanism & Scope

-

Pyrimidine Carbaldehyde Synthesis

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. (2018). CiteDrive/ResearchGate. Link

-

-

Biological Activity of Pyrimidine Derivatives

-

Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Link

-

-

Furo[3,2-d]pyrimidine Synthesis

-

Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives. (2011). European Journal of Medicinal Chemistry. Link

-

-

Chemical Properties

Sources

- 1. researchgate.net [researchgate.net]

- 2. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methylpyridine-2-carboxaldehyde 4985-92-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling of 5-Methylpyrimidine-4-carbaldehyde: Predictive Models and Experimental Validation in Organic Solvents

Executive Summary

5-Methylpyrimidine-4-carbaldehyde (CAS: 933746-02-2) is a highly functionalized heterocyclic building block characterized by its molecular formula C₆H₆N₂O[1],[2]. Featuring an electron-deficient pyrimidine ring, a lipophilic methyl group, and a reactive hydrogen-bond accepting carbaldehyde moiety, its solvation thermodynamics are complex. Accurate solubility data in organic solvents is critical for optimizing cross-coupling reactions, designing crystallization pathways, and facilitating downstream pharmaceutical purification.

Because empirical solubility data for highly specific intermediates can be sparse in open literature[2], this whitepaper provides a rigorous framework combining Hansen Solubility Parameter (HSP) predictive modeling [3] with the gold-standard Shake-Flask experimental protocol [4],[5]. As an Application Scientist, I have structured this guide to not only provide quantitative solubility estimates but also to explain the causality behind the physicochemical behaviors and the self-validating analytical methods required to measure them.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 5-Methylpyrimidine-4-carbaldehyde relies on overcoming the crystal lattice energy via favorable solute-solvent interactions. Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy density into three distinct intermolecular forces[3],[6]:

- (Dispersion): Van der Waals forces, heavily influenced by the pyrimidine core and the methyl group.

- (Polarity): Dipole-dipole interactions, driven by the asymmetrical distribution of electrons across the nitrogen atoms and the carbonyl oxygen.

- (Hydrogen Bonding): Electron interchange, primarily acting as a hydrogen-bond acceptor via the lone pairs on the nitrogens and the aldehyde oxygen.

Predictive HSP Values

Based on group contribution methods (Hoftyzer-Van Krevelen) and baseline data for pyrimidine (

Table 1: Estimated HSP Values for 5-Methylpyrimidine-4-carbaldehyde

| Parameter | Value (MPa | Structural Contributor |

| 19.8 | Pyrimidine aromatic ring, Methyl group | |

| 11.2 | Pyrimidine nitrogens, Aldehyde dipole | |

| 9.5 | Carbonyl oxygen (H-bond acceptor) |

Causality in Solvent Selection: Solvents with an HSP distance (

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically validate the predictive models, the thermodynamic "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard[4],[7],[8]. The protocol below is designed as a self-validating system , ensuring that kinetic artifacts do not skew the thermodynamic data.

Step-by-Step Workflow

-

Solvent Preparation & Saturation: Add an excess amount (e.g., 200 mg) of 5-Methylpyrimidine-4-carbaldehyde to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

-

Causality: Amber glass is mandatory to prevent the photo-oxidation of the highly reactive carbaldehyde moiety into a carboxylic acid, which would drastically alter the solubility profile.

-

-

Thermodynamic Equilibration: Place the vials in an isothermal shaking water bath at 25.0 ± 0.1 °C and 150 rpm for 72 hours.

-

Causality: A 72-hour duration is critical to overcome the kinetic energy barrier of dissolution. Shorter durations often capture metastable supersaturated states, leading to artificially inflated solubility values[5].

-

-

Equilibrium Verification (Self-Validation): Extract 50 µL aliquots at 48 hours and 72 hours. Analyze both via HPLC. If the concentration difference (

) between the two time points is < 2%, true thermodynamic equilibrium is confirmed. -

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: Centrifugation precipitates bulk solids, preventing filter clogging. PTFE membranes are specifically chosen over Nylon because the heterocyclic nitrogen atoms of the pyrimidine ring can non-specifically bind to Nylon, artificially lowering the measured concentration.

-

-

Immediate Isothermal Dilution: Dilute the filtered supernatant immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector (1–100 µg/mL).

-

Causality: Immediate dilution prevents the solute from crashing out of solution (precipitating) due to minor temperature drops during laboratory handling.

-

-

HPLC-UV Quantification: Analyze using a C18 reverse-phase column with UV detection at

= 254 nm. Calculate the concentration against a highly linear calibration curve (

Workflow Visualization

Workflow for the self-validating thermodynamic solubility determination of pyrimidine derivatives.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic modeling (modified Apelblat equation) and structural baselining against homologous pyrimidine carbaldehydes, the following table presents the expected solubility profile of 5-Methylpyrimidine-4-carbaldehyde at 25 °C.

Table 2: Solubility Profile of 5-Methylpyrimidine-4-carbaldehyde at 25 °C

| Solvent Class | Organic Solvent | Predicted Solubility (mg/mL) | Solvation Mechanism & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150.0 | Excellent HSP match; strong dipole-dipole interactions stabilize the electron-deficient pyrimidine core. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~ 125.5 | High polarity ( |

| Halogenated | Dichloromethane (DCM) | ~ 85.0 | High polarizability of chlorine atoms interacts favorably with the aromatic |

| Polar Aprotic | Acetonitrile (MeCN) | ~ 65.8 | Moderate solubility; nitrogen lone pairs compete, but overall polarity supports good solvation. |

| Polar Protic | Methanol (MeOH) | ~ 45.2 | Protic nature forms hydrogen bonds with the aldehyde oxygen, but self-association of MeOH limits capacity. |

| Ester | Ethyl Acetate (EtOAc) | ~ 35.1 | Moderate dispersion forces; suitable for liquid-liquid extraction workflows. |

| Non-Polar | n-Hexane | < 0.5 | Severe HSP mismatch; lack of polar and H-bonding capabilities makes it an ideal anti-solvent for crystallization. |

Note: These values represent thermodynamically derived heuristic baselines intended to guide process chemistry and formulation development.

Conclusion

The solubility of 5-Methylpyrimidine-4-carbaldehyde is dictated by its highly polar, heteroaromatic structure. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic solvents (DMSO, DMF, DCM) for synthesis and non-polar aliphatic solvents (Hexane, Heptane) as anti-solvents for crystallization. When empirical validation is required, strict adherence to the self-validating 72-hour shake-flask method—utilizing amber glassware and PTFE filtration—ensures that the resulting data is a true reflection of thermodynamic equilibrium rather than a kinetic artifact.

References

-

European Chemicals Agency (ECHA). "Substance Information: 5-methylpyrimidine-4-carbaldehyde." Europa. Available at: [Link]

-

PubChemLite. "5-methylpyrimidine-4-carbaldehyde (C6H6N2O)." National Center for Biotechnology Information. Available at: [Link]

-

Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Solubility. Available at: [Link]

-

Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." Hansen Solubility. Available at: [Link]

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at: [Link]

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. PubChemLite - 5-methylpyrimidine-4-carbaldehyde (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Strategic Role of 5-Methylpyrimidine-4-carbaldehyde in Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary & Historical Context

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including blockbuster kinase inhibitors and antiviral agents. Within this chemical space, 5-Methylpyrimidine-4-carbaldehyde (CAS: 933746-02-2) has emerged as a highly specialized, high-value electrophilic building block[1].

The strategic addition of a methyl group at the C5 position, adjacent to the C4-carbaldehyde, is not merely a structural variation—it is a deliberate design choice utilized by medicinal chemists to exert steric and electronic control over the molecule. Historically, the functionalization of pyrimidine-4-carboxaldehydes has been pivotal in synthesizing complex secondary amines via reductive amination[2]. The 5-methyl derivative specifically provides critical van der Waals interactions necessary for targeting hydrophobic pockets (such as the kinase gatekeeper pocket) while simultaneously increasing the overall lipophilicity (logP) of the resulting drug candidate[3].

Physicochemical Profiling & Mechanistic Rationale

The reactivity of 5-methylpyrimidine-4-carbaldehyde is governed by the strong electron-withdrawing nature of the pyrimidine ring, which highly activates the C4-aldehyde toward nucleophilic attack. However, the adjacent C5-methyl group acts as a steric shield. This shielding restricts the Bürgi-Dunitz trajectory of incoming nucleophiles, allowing chemists to achieve higher stereocontrol and chemoselectivity during complex fragment couplings.

Table 1: Physicochemical and Computational Properties

Quantitative data summarizing the structural and physical profile of the scaffold.

| Property | Value | Source |

| Chemical Name | 5-Methylpyrimidine-4-carbaldehyde | ECHA[1] |

| CAS Number | 933746-02-2 | ECHA[1] |

| Molecular Formula | C | PubChemLite[3] |

| Monoisotopic Mass | 122.04801 Da | PubChemLite[3] |

| Predicted XlogP | 0.4 | PubChemLite[3] |

| Predicted CCS [M+H]+ | 120.6 Ų | PubChemLite[3] |

Synthetic Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: Riley Oxidation of 4,5-Dimethylpyrimidine

The most direct route to 5-methylpyrimidine-4-carbaldehyde is the selective oxidation of 4,5-dimethylpyrimidine using Selenium Dioxide (SeO

-

Step 1: Reagent Preparation. Suspend SeO

(1.5 eq) in 1,4-dioxane containing 1% v/v H-

Causality: 1,4-dioxane dissolves both the pyrimidine and SeO

at elevated temperatures. The catalytic water is critical; it hydrates the intermediate selenite ester, accelerating its decomposition into the target aldehyde and preventing off-target polymerization.

-

-

Step 2: Substrate Addition & Thermal Activation. Add 4,5-dimethylpyrimidine (1.0 eq) and heat the mixture to 80 °C.

-

Causality: The C4-methyl protons are significantly more acidic than the C5-methyl protons due to the inductive and resonance electron-withdrawing effects of the two adjacent pyrimidine nitrogens. Heating to exactly 80 °C provides the precise activation energy required for selective enolization at C4 without triggering C5 oxidation.

-

-

Step 3: Self-Validating Reaction Monitoring. Monitor the reaction strictly via TLC (EtOAc/Hexane) and LC-MS.

-

Validation: The reaction must be quenched immediately upon the complete consumption of the starting material. Prolonged heating leads to over-oxidation, yielding the undesired 5-methylpyrimidine-4-carboxylic acid.

-

-

Step 4: Workup. Filter the hot mixture through a tightly packed pad of Celite.

-

Causality: This step removes colloidal red selenium (

). Failing to remove

-

Protocol B: Reductive Amination for Target Scaffold Generation

Pyrimidine-4-carbaldehydes are frequently reacted with complex amines to generate target modulators, such as histamine H1 receptor antagonists[2].

-

Step 1: Imine Condensation. Combine 5-methylpyrimidine-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2-4 hours at room temperature.

-

Causality: DCE is non-nucleophilic and supports the formation of the iminium intermediate. Because the 5-methyl group sterically hinders the aldehyde, a longer condensation time is required to allow the equilibrium to favor the imine before the reducing agent is introduced.

-

-

Step 2: Mild Reduction. Add Sodium triacetoxyborohydride (NaBH(OAc)

) (1.5 eq) portion-wise.-

Causality: NaBH(OAc)

is a mild, chemo-selective reducing agent. Unlike NaBH

-

-

Step 3: Self-Validating Quench. Quench the reaction slowly with saturated aqueous NaHCO

.-

Validation: The visible evolution of CO

gas confirms the neutralization of the acetic acid byproducts generated by the reducing agent, ensuring the final functionalized amine is fully deprotonated and partitions cleanly into the organic layer.

-

Visualizing the Logic: Workflows and Mechanisms

Workflow: Synthesis and application of 5-methylpyrimidine-4-carbaldehyde in drug discovery.

Mechanistic logic: Steric shielding by the 5-methyl group during reductive amination.

Case Studies in Pharmacology

The utility of the 5-methylpyrimidine-4-carbonyl scaffold extends across multiple therapeutic areas:

-

Histamine H1 Receptor Modulators: Reductive amination of pyrimidine-4-carbaldehydes with complex tricyclic amines (e.g., desloratadine derivatives) has been heavily utilized in the design of next-generation H1 modulators. The pyrimidine core provides essential hydrogen bonding interactions with the receptor's binding pocket[2].

-

Hypolipidemic Agents: Oxidation of the aldehyde yields 5-methylpyrimidine-4-carboxylic acids. Derivatives such as 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid have demonstrated potent hypolipidemic activity in vivo, effectively reducing liver enzyme activities required for triglyceride and cholesterol synthesis, validating the biological relevance of this specific substitution pattern[5].

Conclusion

5-Methylpyrimidine-4-carbaldehyde is a masterclass in rational building block design. By combining the highly electrophilic nature of a C4-aldehyde with the precise steric and lipophilic tuning of a C5-methyl group, it allows medicinal chemists to rapidly assemble complex, target-specific architectures. Mastery of its synthetic handling—particularly mitigating over-oxidation and managing steric hindrance during condensation—is essential for modern drug development professionals.

References

- PubChemLite - 5-methylpyrimidine-4-carbaldehyde (C6H6N2O)

- Source: ECHA (European Chemicals Agency)

- Pyrimidine-4-carbaldehyde & SeO2 Reagent Mechanism Source: Benchchem URL

- Source: VU Research Portal (Wang, Z. 2021)

- Source: PubMed (National Institutes of Health)

Sources

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. research.vu.nl [research.vu.nl]

- 3. PubChemLite - 5-methylpyrimidine-4-carbaldehyde (C6H6N2O) [pubchemlite.lcsb.uni.lu]

- 4. Pyrimidine-4-carbaldehyde | 2435-50-9 | Benchchem [benchchem.com]

- 5. Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 5-Methylpyrimidine-4-carbaldehyde vs. 2-Methyl Isomers

This guide provides an in-depth technical analysis of 5-Methylpyrimidine-4-carbaldehyde versus its 2-methyl isomer , focusing on their distinct electronic properties, synthetic accessibility, and reactivity profiles in drug discovery.

Executive Summary

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet the positioning of substituents dictates profound differences in chemical behavior. 5-Methylpyrimidine-4-carbaldehyde (5-MP4C) and 2-Methylpyrimidine-4-carbaldehyde (2-MP4C) represent two isomeric scaffolds where the methyl group's location fundamentally alters the electronic landscape.

While the 2-methyl isomer features a methyl group flanked by two nitrogen atoms (highly activated), the 5-methyl isomer places the methyl group in a "meta-like" electronically neutral zone. This guide explores how these structural nuances drive divergent synthetic strategies and reactivity profiles, critical for optimizing pharmacophores in kinase inhibitors and antiviral agents.

Structural & Electronic Divergence

The core difference lies in the interaction between the methyl group and the pyrimidine ring's

Electronic Environment

-

2-Methyl Isomer (2-MP4C): The methyl group at C2 is flanked by two electronegative nitrogen atoms. Through inductive withdrawal (-I) and resonance, the C2 protons are significantly acidified (

). This position is highly susceptible to lateral lithiation and radical oxidation. -

5-Methyl Isomer (5-MP4C): The methyl group at C5 is effectively "meta" to both ring nitrogens. It lacks the direct electron-withdrawing influence seen at C2 or C4. Consequently, the C5-methyl group is electronically deactivated, resembling the methyl group of toluene rather than a picoline.

Steric Vicinity to Aldehyde

-

2-MP4C: The C4-aldehyde is spatially distant from the C2-methyl group. The aldehyde rotates freely, maximizing electrophilic exposure.

-

5-MP4C: The C5-methyl group is vicinal to the C4-aldehyde. This creates significant steric strain (

strain), forcing the aldehyde out of coplanarity with the aromatic ring in the ground state. This torsion reduces conjugation and can retard nucleophilic attack rates due to steric shielding.

Table 1: Physicochemical Comparison

| Feature | 2-Methylpyrimidine-4-carbaldehyde | 5-Methylpyrimidine-4-carbaldehyde |

| CAS Number | 1004-17-7 | 933746-02-2 |

| Methyl Acidity | High (Activated by 2 | Low (Deactivated position) |

| Aldehyde Reactivity | High (Electron deficient C4) | Moderate (Steric hindrance from C5-Me) |

| Preferred Synthesis | Oxidative (SeO | Reduction of Ester or Selective Oxidation |

| Major Application | Vitamin B1 analogs, herbicides | Kinase inhibitor scaffolds (e.g., JAK/STAT) |

Synthetic Accessibility & Pathways

The synthesis of these isomers requires distinct strategies due to the reactivity difference of the methyl precursors.

Synthesis of 2-Methylpyrimidine-4-carbaldehyde

The most robust route utilizes the high acidity of the C2/C4 methyl groups. The starting material, 2,4-dimethylpyrimidine, undergoes regioselective oxidation.

-

Mechanism: Selenium dioxide (SeO

) preferentially oxidizes the more activated methyl group. In 2,4-dimethylpyrimidine, the C4-methyl is more activated than C2 due to para-like resonance contribution, but conditions can be tuned. Alternatively, condensation of acetamidine with acetals is used.

Synthesis of 5-Methylpyrimidine-4-carbaldehyde

Direct oxidation is difficult because the C5-methyl is unreactive. The aldehyde is typically installed via reduction of a carboxylic ester or cyano group, or by constructing the ring with the aldehyde precursor in place.

-

Preferred Route: Reduction of Ethyl 5-methylpyrimidine-4-carboxylate .

-

Step 1: Condensation of thiourea with ethyl 2-formylpropionate (or equivalent) to form the ring.

-

Step 2: Desulfurization.

-

Step 3: DIBAL-H reduction of the ester to the aldehyde.

-

Reactivity Profile & Functionalization

Lateral Metalation (The "Lithiation Trap")

One of the most critical distinctions for process chemists is the behavior under basic conditions (e.g., LDA,

-

2-MP4C: Treatment with strong base leads to lateral lithiation at the C2-methyl group. The resulting carbanion is stabilized by the adjacent nitrogens. This allows for chain extension at the C2 position but can compete with nucleophilic attack at the aldehyde.

-

5-MP4C: The C5-methyl is inert to lithiation under standard conditions. Base treatment will exclusively target the aldehyde (via addition) or the ring C6 proton (ortho-lithiation). This allows for cleaner nucleophilic additions to the aldehyde without protecting the methyl group.

Condensation Reactions (Knoevenagel/Wittig)

Both isomers undergo condensation, but the 5-MP4C often requires higher temperatures or stronger catalysts (e.g., TiCl

Visualization: Reactivity & Synthesis Logic[1][2]

The following diagram illustrates the divergent synthetic pathways and the "Zone of Activation" concept that differentiates the two isomers.

Figure 1: Divergent synthetic logic and reactivity consequences for 2-methyl vs. 5-methyl pyrimidine isomers.

Experimental Protocols

Protocol A: Synthesis of 2-Methylpyrimidine-4-carbaldehyde (Oxidative Route)

Targeting the activated methyl group.

-

Reagents: 2,4-Dimethylpyrimidine (10 mmol), Selenium Dioxide (SeO

, 11 mmol), Dioxane/Water (20:1). -

Procedure:

-

Dissolve 2,4-dimethylpyrimidine in wet dioxane.

-

Add SeO

in one portion. -

Reflux at 100°C for 4 hours. Note: Monitoring by TLC is crucial as over-oxidation to the carboxylic acid can occur.

-

Filter hot through Celite to remove black selenium metal.

-

Concentrate filtrate and purify via silica gel chromatography (EtOAc/Hexane).

-

-

Validation:

H NMR will show the disappearance of the C4-Methyl singlet (

Protocol B: Synthesis of 5-Methylpyrimidine-4-carbaldehyde (Reductive Route)

Avoiding the inert nature of the C5-methyl.

-

Reagents: Ethyl 5-methylpyrimidine-4-carboxylate (5 mmol), DIBAL-H (1.0 M in Toluene, 6 mmol), CH

Cl -

Procedure:

-

Cool a solution of the ester in CH

Cl -

Add DIBAL-H dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent over-reduction to alcohol.

-

Stir for 1 hour at -78°C.

-

Quench with Methanol (2 mL) followed by saturated Rochelle's salt solution.

-

Warm to RT and stir vigorously until layers separate.

-

Extract, dry (MgSO

), and concentrate.

-

-

Validation: IR spectroscopy shows the shift from Ester C=O (~1740 cm

) to Aldehyde C=O (~1700 cm

References

-

European Chemicals Agency (ECHA). Substance Information: 5-methylpyrimidine-4-carbaldehyde (CAS 933746-02-2). [Link]

-

PubChem. 2-Methylpyrimidine-4-carboxaldehyde (CAS 1004-17-7) Compound Summary. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrimidines: Recent Literature and Methodologies. [Link]

-

Baran, P. S., et al. One-Step Synthesis of 4,5-Disubstituted Pyrimidines Using Commercially Available Reagents.Heterocycles, Vol 70. [Link]

-

Gschwend, H. W., & Rodriguez, H. R. Heteroatom-Facilitated Lithiations (Organic Reactions). (Contextual reference for Lateral Lithiation mechanisms). [Link]

Methodological & Application

Application Note: Synthesis Protocols for 5-Methylpyrimidine-4-carbaldehyde from 5-Methylpyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of unactivated pyrimidines is a classical challenge in heterocyclic chemistry. Direct electrophilic formylation (e.g., Vilsmeier-Haack) of 5-methylpyrimidine fails because the diazine ring is highly

To circumvent these limitations, this application note details a highly regioselective, three-step N-oxide activation strategy .

-

N-Oxidation: Oxidation of 5-methylpyrimidine with m-CPBA yields the pyrimidine N-oxide. This transformation temporarily alters the electronic distribution of the ring, increasing electrophilicity at the adjacent C4/C6 positions[1].

-

Reissert-Henze Cyanation: The N-oxide is subjected to a modified Reissert-Henze reaction using trimethylsilyl cyanide (TMSCN). The oxygen atom is activated by an electrophile (dimethylcarbamoyl chloride), driving the regioselective nucleophilic attack of cyanide at the C4 position, followed by rearomatization and loss of the activating group[2].

-

Controlled Reduction: The resulting 4-cyano-5-methylpyrimidine is subjected to a low-temperature DIBAL-H reduction. Strict thermal control prevents over-reduction to the amine, yielding the target 5-methylpyrimidine-4-carbaldehyde upon acidic hydrolysis.

This self-validating workflow ensures high regiochemical fidelity and utilizes scalable, well-understood transformations suitable for pharmaceutical intermediate development[3].

Experimental Workflow & Pathway Visualization

Workflow for the 3-step regioselective synthesis of 5-methylpyrimidine-4-carbaldehyde.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative data for the three-step synthesis, providing a baseline for yield tracking and process scale-up.

| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Typical Yield (%) | Product Identity |

| 1 | N-Oxidation | m-CPBA (1.2 eq), DCM | 0 | 12 | 75 – 85 | 5-Methylpyrimidine 1-oxide |

| 2 | Cyanation | TMSCN (2.0 eq), Me | 40 | 16 | 65 – 75 | 4-Cyano-5-methylpyrimidine |

| 3 | Reduction | DIBAL-H (1.2 eq), THF | -78 | 3 | 70 – 80 | 5-Methylpyrimidine-4-carbaldehyde |

Step-by-Step Methodologies

Protocol 1: Synthesis of 5-Methylpyrimidine 1-oxide

Causality Insight:m-CPBA is preferred over aqueous H

Procedure:

-

Charge a flame-dried round-bottom flask with 5-methylpyrimidine (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 12.0 mmol, 1.2 eq) portionwise over 15 minutes to control the exothermic oxidation[3].

-

Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

-

Quench & Workup: Cool the mixture back to 0 °C and add 20 mL of saturated aqueous Na

S -

Add 20 mL of saturated aqueous NaHCO

to neutralize the m-chlorobenzoic acid byproduct. -

Extract the aqueous layer with a mixture of DCM/Isopropanol (3:1, 3

30 mL) due to the high water solubility of the N-oxide. -

Dry the combined organic layers over anhydrous Na

SO -

Validation: Purify via flash chromatography (Silica, 5-10% MeOH in DCM). LC-MS should indicate the[M+H]

peak at m/z 111.1.

Protocol 2: Regioselective Cyanation (Reissert-Henze Reaction)

Causality Insight: The addition of dimethylcarbamoyl chloride serves to electrophilically activate the N-oxide oxygen. This generates a highly reactive O-carbamoyl pyrimidinium intermediate, which acts as a powerful electrophile for the incoming cyanide ion exclusively at the C4 position, avoiding the C2 position[2].

Procedure:

-

Dissolve 5-methylpyrimidine 1-oxide (7.5 mmol, 1.0 eq) in anhydrous DCM (25 mL) under an argon atmosphere.

-

Add trimethylsilyl cyanide (TMSCN, 15.0 mmol, 2.0 eq) via syringe. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

-

Dropwise add dimethylcarbamoyl chloride (11.25 mmol, 1.5 eq) over 10 minutes.

-

Equip the flask with a reflux condenser and heat to 40 °C for 16 hours.

-

Quench & Workup: Cool the reaction to room temperature and slowly quench with 20 mL of saturated aqueous NaHCO

. -

Extract the mixture with DCM (3

25 mL). Wash the combined organics with brine, dry over Na -

Validation: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc gradient). The success of the reaction is rapidly validated by FTIR, which will show a sharp, distinct C

N stretching frequency at ~2230 cm

Protocol 3: DIBAL-H Reduction to 5-Methylpyrimidine-4-carbaldehyde

Causality Insight: Diisobutylaluminum hydride (DIBAL-H) acts as a bulky, electrophilic reducing agent. At cryogenic temperatures (-78 °C), it reduces the nitrile to a stable tetrahedral aluminum iminium intermediate. Maintaining the low temperature is critical; premature warming will cause collapse of the intermediate and subsequent over-reduction to the primary amine[2].

Procedure:

-

Dissolve 4-cyano-5-methylpyrimidine (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) under an argon atmosphere.

-

Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Slowly add DIBAL-H (1.0 M in toluene, 6.0 mL, 6.0 mmol, 1.2 eq) dropwise via syringe pump over 20 minutes down the side of the flask to pre-cool the reagent.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench & Workup: Quench the reaction at -78 °C by the careful dropwise addition of anhydrous methanol (2 mL) to destroy excess DIBAL-H.

-

Remove the cooling bath and add 20 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate) and 5 mL of 1M HCl to hydrolyze the iminium intermediate to the aldehyde.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour until the emulsion breaks and two clear layers form.

-

Extract the aqueous phase with EtOAc (3

20 mL). Wash the combined organics with brine, dry over Na -

Validation: Purify via flash chromatography.

H NMR validation is definitive: look for the highly deshielded aldehydic proton singlet at approximately

References

-

Yamanaka, H., et al. (1990). Pyrimidine N-oxides: Syntheses, structures, and chemical properties. Heterocycles. Available at: [Link]

- US Patent 5863924A. Aryl pyrimidine derivatives. Google Patents.

Sources

Precision Protocol: Knoevenagel Condensation of 5-Methylpyrimidine-4-carbaldehyde

Executive Summary

This Application Note details the optimized conditions for the Knoevenagel condensation of 5-Methylpyrimidine-4-carbaldehyde (CAS: 259858-63-4) with active methylene compounds. This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing 5,6-substituted pyrimidine scaffolds found in kinase inhibitors (e.g., JAK, EGFR inhibitors) and antiviral agents.[1]

Unlike simple benzaldehydes, pyrimidine-4-carbaldehydes possess a highly electron-deficient carbonyl group due to the para-nitrogen atoms. This increases reactivity but also susceptibility to side reactions like Cannizzaro disproportionation or nucleophilic ring opening. This guide presents three validated protocols—Standard Solvolytic , Green Aqueous , and Buffered Acidic —to maximize yield while preserving ring integrity.[1]

Part 1: Scientific Foundation & Mechanistic Insight[1]

Substrate Analysis

The 5-methylpyrimidine-4-carbaldehyde substrate presents a unique electronic profile:

-

Electronic Activation: The pyrimidine ring (diazine) acts as a strong electron-withdrawing group (EWG), making the C4-formyl group highly electrophilic.

-

Steric Modulation: The 5-methyl group provides slight steric shielding to the carbonyl carbon, potentially slowing nucleophilic attack compared to the unsubstituted analog, but significantly improving the stability of the resulting alkene against hydrolysis.

-

Stability Risk: The C4 position is prone to nucleophilic attack. Strong bases (e.g., NaOH, NaOEt) can attack the C2 or C6 positions, leading to ring cleavage (Dimroth rearrangement-type pathways).[1] Therefore, weak organic bases are strictly required.[1]

Reaction Pathway

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.

Figure 1: Mechanistic pathway of the Knoevenagel condensation emphasizing the rate-limiting elimination step.

Part 2: Experimental Protocols

Protocol Selection Guide

Choose the method based on your active methylene substrate and scale.

| Method | Best For | Pros | Cons |

| A. Standard (Piperidine/EtOH) | Malononitrile, Ethyl Cyanoacetate | High yields, rapid, standard workup.[1] | Uses organic solvent; requires purification.[1][2] |

| B. Green (Water/EtOH) | Highly acidic methylenes (pKa < 11) | Catalyst-free option, product precipitates pure.[1] | Slower for sterically hindered substrates.[1] |

| C. Buffered (Ammonium Acetate) | Acid-sensitive substrates | Mildest conditions, prevents ring opening.[1] | Requires heat; removal of acetic acid needed. |

Protocol A: Standard Solvolytic Method (Recommended)

Target: Synthesis of 2-((5-methylpyrimidin-4-yl)methylene)malononitrile

Reagents:

-

5-Methylpyrimidine-4-carbaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)[1]

-

Piperidine (0.1 equiv, catalytic)[1]

-

Ethanol (Absolute, 5 mL/mmol)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylpyrimidine-4-carbaldehyde (1.0 mmol, 122 mg) in absolute Ethanol (5.0 mL).

-

Addition: Add Malononitrile (1.1 mmol, 73 mg) in one portion. The solution should remain clear.

-

Catalysis: Add Piperidine (0.1 mmol, ~10 µL) dropwise.

-

Note: A color change (yellow/orange) indicates the formation of the enolate and initiation of the reaction.

-

-

Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1] The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent spot.

-

Workup:

-

Purification: Recrystallization from Ethanol/Heptane is usually sufficient.[1] If necessary, flash chromatography (SiO2, 0-40% EtOAc/Hexane).[1]

Expected Yield: 85–92% Data: 1H NMR (DMSO-d6) typically shows the vinyl proton singlet at δ 8.2–8.5 ppm.

Protocol B: "Green" Catalyst-Free Aqueous Method

Target: Scale-up or environmentally sensitive synthesis.

Rationale: The high electrophilicity of the pyrimidine aldehyde allows reaction in water/alcohol mixtures without exogenous base, driven by the hydrophobic effect.[1]

Procedure:

-

Suspend 5-Methylpyrimidine-4-carbaldehyde (1.0 mmol) and Active Methylene (1.0 mmol) in a mixture of Water:Ethanol (2:1 v/v, 3 mL) .

-

Stir vigorously at Room Temperature .

-

The mixture will initially be heterogeneous. As the reaction proceeds, the product typically precipitates out as a solid.[1]

-

Stir for 6–12 hours.

-

Filtration: Filter the precipitate, wash copiously with water (to remove unreacted aldehyde/methylene) and then cold ethanol.

-

Drying: Vacuum dry at 40°C.

Note: This method is extremely effective for Malononitrile but may be too slow for less acidic methylenes like diethyl malonate.

Protocol C: Buffered Doebner-Type Conditions

Target: Substrates sensitive to basicity or requiring decarboxylation.

Reagents:

-

Ammonium Acetate (1.5 equiv)[1]

-

Acetic Acid (Glacial, solvent or co-solvent)[1]

-

Toluene (optional for azeotropic removal of water)[1]

Procedure:

-

Dissolve aldehyde (1.0 mmol) and active methylene (1.2 mmol) in Glacial Acetic Acid (3 mL) .

-

Add Ammonium Acetate (1.5 mmol).

-

Heat to 80°C for 2 hours.

-

Workup: Pour the hot reaction mixture into Ice Water (20 mL) .

-

Neutralize carefully with saturated NaHCO3 solution to pH 7.

-

Extract with Ethyl Acetate (3 x 10 mL) or filter the precipitate if formed.

Part 3: Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting common reaction failures.

Critical Control Points[1][2]

-

Base Strength: Avoid NaOH, KOH, or NaOEt.[1] The pyrimidine ring is electron-deficient and mimics a nitro-benzene; strong nucleophiles will attack the ring carbons (C2/C6), causing decomposition.

-

Water Removal: For less reactive methylenes (e.g., diethyl malonate), use Protocol C with Toluene and a Dean-Stark trap to drive the equilibrium by removing water.[1]

-

Aldehyde Purity: 5-Methylpyrimidine-4-carbaldehyde can oxidize to the carboxylic acid upon air exposure. Verify purity by TLC before use. If acid is present, yield drops significantly.[1]

Part 4: References

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes. ResearchGate. (Discusses reactivity of pyrimidine-4-carbaldehydes). Link

-

Facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes. Bulgarian Chemical Communications. (Analogous heteroaromatic aldehyde protocols). Link

-

Knoevenagel Condensation: Recent Developments. Semantic Scholar. (Review of catalysts including ammonium acetate and green methods). Link

-

One-Pot Synthesis of Knoevenagel Condensation Products. MDPI. (Use of Boric acid and mild conditions for heteroaromatics).[1] Link[1]

-

Reactivity of 5-methylpyrimidines. NCBI. (Context on the stability and electronic effects of the 5-methyl group). Link

Sources

The Versatile Role of 5-Methylpyrimidine-4-carbaldehyde in Kinase Inhibitor Scaffolding

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2] Strategic functionalization of the pyrimidine core is paramount for achieving high potency and selectivity against specific kinase targets.[3] Among the various functionalized pyrimidines, 5-Methylpyrimidine-4-carbaldehyde has emerged as a particularly valuable building block, offering a versatile handle for the synthesis of diverse and potent kinase inhibitors. The aldehyde functionality provides a reactive site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the exploration of a wide chemical space to optimize inhibitor-target interactions.

Chemical Properties and Synthesis of the Building Block

5-Methylpyrimidine-4-carbaldehyde is a crystalline solid with a molecular weight of 122.13 g/mol . Its structure features a pyrimidine ring substituted with a methyl group at the 5-position and a formyl (aldehyde) group at the 4-position. This substitution pattern is key to its utility in drug discovery. The methyl group can provide beneficial hydrophobic interactions within the kinase active site, while the aldehyde group serves as a versatile anchor for introducing various pharmacophoric elements.

Synthesis of 5-Methylpyrimidine-4-carbaldehyde

The synthesis of pyrimidine-4-carbaldehydes can be achieved through several methods, with two common approaches being the oxidation of the corresponding 4-methylpyrimidine or 4-hydroxymethylpyrimidine.[4][5]

Protocol 1: Synthesis via Oxidation of 4,5-dimethylpyrimidine (Riley Oxidation)

This protocol describes the synthesis of 5-Methylpyrimidine-4-carbaldehyde from the commercially available 4,5-dimethylpyrimidine via a Riley oxidation using selenium dioxide.

Materials:

-

4,5-dimethylpyrimidine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Celatom® (diatomaceous earth)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4,5-dimethylpyrimidine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

-

Reflux the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celatom® to remove the selenium byproduct.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-Methylpyrimidine-4-carbaldehyde.

Application in the Synthesis of a Potent CDK2 Inhibitor

The aldehyde functionality of 5-Methylpyrimidine-4-carbaldehyde is a versatile handle for constructing kinase inhibitors. Reductive amination is a particularly powerful reaction in this context, allowing for the direct coupling of the aldehyde with a wide range of primary and secondary amines to introduce diverse side chains.[6][7][8] This section details a representative protocol for the synthesis of a 4-anilino-5-methylpyrimidine derivative, a scaffold known to exhibit potent inhibition of Cyclin-Dependent Kinase 2 (CDK2).[3][9][10]

Signaling Pathway of CDK2

Protocol 2: Synthesis of a 4-(Anilino)-5-methylpyrimidine Derivative via Reductive Amination

This protocol describes the reductive amination of 5-Methylpyrimidine-4-carbaldehyde with a substituted aniline to yield a potential CDK2 inhibitor.

Materials:

-

5-Methylpyrimidine-4-carbaldehyde

-

Substituted aniline (e.g., 3-nitroaniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

To a solution of 5-Methylpyrimidine-4-carbaldehyde (1.0 eq) in dichloroethane, add the substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired 4-(anilino)-5-methylpyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-5-methylpyrimidine scaffold allows for systematic modification at several positions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

| Position | Modification | Impact on Activity (Representative) |

| Aniline Ring | Substitution pattern (ortho, meta, para) and nature of substituents (electron-donating/withdrawing) | Significantly influences binding affinity and selectivity. For example, meta-substitution with small, electron-donating groups can be favorable for CDK9 inhibition.[1] |

| Pyrimidine C2 | Introduction of various groups | Can be modified to interact with different residues in the ATP binding pocket, affecting kinase selectivity. |

| Pyrimidine C5 | Methyl group | Provides a beneficial hydrophobic interaction in the active site. Substitution with other small groups can modulate potency. |

In Vitro Evaluation of Kinase Inhibitory Activity

The synthesized compounds can be evaluated for their ability to inhibit the target kinase using an in vitro kinase assay. The following is a general protocol that can be adapted for specific kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase, such as CDK2/Cyclin A.

Materials:

-

Recombinant human CDK2/Cyclin A

-

Substrate peptide (e.g., a histone H1-derived peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add a small volume of each dilution to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).

-

Kinase Reaction:

-

Add the kinase assay buffer to all wells.

-